cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

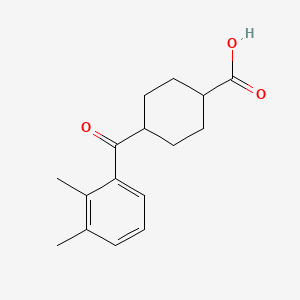

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3. It is a chiral molecule, meaning it has non-superimposable mirror images, known as enantiomers. This compound is characterized by a cyclohexane ring substituted with a 2,3-dimethylbenzoyl group and a carboxylic acid group in the cis configuration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

Introduction of the 2,3-Dimethylbenzoyl Group: This step involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be converted to other functional groups such as aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry:

Organic Synthesis: cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in studies to understand the biochemical pathways and interactions involving cyclohexane derivatives.

Medicine:

Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparaison Avec Des Composés Similaires

- cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Comparison:

- Structural Differences: The position of the dimethylbenzoyl group and the carboxylic acid group can vary, leading to different chemical and physical properties.

- Reactivity: The reactivity of these compounds can differ based on the steric and electronic effects of the substituents.

- Applications: While similar compounds may have overlapping applications, the specific properties of cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid make it unique for certain uses, such as its specific interaction with molecular targets in biochemical studies.

Activité Biologique

cis-4-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound with potential biological activity due to its unique structural features. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a dimethylbenzoyl moiety. Its molecular formula is C₁₆H₂₀O₃, with a molecular weight of approximately 260.34 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as either an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanisms depend on the context of use, which includes:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, potentially affecting processes like drug metabolism and detoxification.

- Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities. While specific data on this compound is limited, structurally similar compounds often show potential in areas such as:

- Antitumor Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell growth.

- Anti-inflammatory Effects : The compound may possess properties that reduce inflammation through modulation of inflammatory pathways.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

Case Studies

While direct studies on this compound are sparse, analogous compounds provide insights into its potential activities:

- Antitumor Studies : Research on related dimethylbenzoyl derivatives has demonstrated significant cytotoxic effects on tumor cell lines such as MCF7 and HL60, suggesting a possible pathway for this compound in cancer therapy .

- Anti-inflammatory Research : Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines in vitro, indicating that this compound may also exhibit anti-inflammatory properties .

- Enzyme Inhibition : Studies on cyclohexanecarboxylic acids have shown that certain derivatives can effectively inhibit enzymes involved in steroid metabolism, which could be relevant for hormone-dependent cancers .

Comparative Analysis

The following table summarizes the key features and biological activities of this compound compared to structurally similar compounds.

| Compound Name | Molecular Formula | Key Features | Potential Biological Activity |

|---|---|---|---|

| This compound | C₁₆H₂₀O₃ | Unique substitution pattern | Antitumor, anti-inflammatory |

| Cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₂₀O₃ | Different substitution pattern | Antitumor activity reported |

| Cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₂₀O₃ | Variation in stereochemistry | Potential enzyme inhibition |

Propriétés

IUPAC Name |

4-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-4-3-5-14(11(10)2)15(17)12-6-8-13(9-7-12)16(18)19/h3-5,12-13H,6-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCKZKSLDGWWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216474 | |

| Record name | cis-4-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735270-21-0 | |

| Record name | cis-4-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.